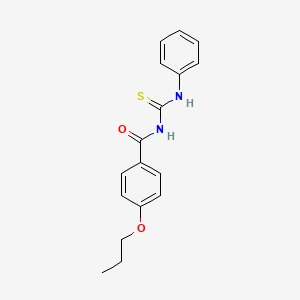
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but its ability to enhance physical performance has made it popular among athletes and bodybuilders.
Mécanisme D'action
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ increases the uptake and oxidation of fatty acids in skeletal muscle, leading to increased endurance and reduced fatigue. It also increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to improve endurance and reduce fatigue in animal models, as well as enhance muscle fiber composition and increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. It has also been found to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. However, its effects on humans are still unclear, and more research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for lab experiments, including its ability to improve endurance and reduce fatigue in animal models, as well as its anti-cancer properties. However, its use in sports and bodybuilding has raised concerns about its safety and potential for abuse. In addition, its effects on humans are still unclear, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, including its potential therapeutic effects on metabolic and cardiovascular diseases, as well as its anti-cancer properties. In addition, more research is needed to determine its safety and efficacy in humans, as well as its potential for abuse in sports and bodybuilding. Finally, further studies are needed to identify the optimal dosage and administration methods for 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves several steps, including the reaction of 4-isopropylphenol with chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetophenone, which is then reacted with hydroxylamine hydrochloride to yield 2-(4-isopropylphenoxy)acetohydroxamic acid. The final step involves the reaction of 2-(4-isopropylphenoxy)acetohydroxamic acid with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of triethylamine to form 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been found to have anti-cancer properties, as it can inhibit the growth of various cancer cell lines. However, its ability to enhance physical performance has also led to its use in sports and bodybuilding.
Propriétés
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)13-6-8-14(9-7-13)21-17(4,5)16(20)18-15-10-12(3)22-19-15/h6-11H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXSGMFRSRWSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)

![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)
![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)